molecular formula C16H16BrNO B2567180 N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine CAS No. 1095255-83-6

N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B2567180
CAS No.: 1095255-83-6
M. Wt: 318.214
InChI Key: DCRPMZVFPKONPN-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine is a chemical compound with the CAS Registry Number 1095255-83-6 . Its molecular formula is C16H16BrNO, and it has a molecular weight of 318.21 g/mol . The compound is characterized by a structure featuring a cyclopropylamine group linked via a methylene bridge to a biphenyl ether core that is substituted with a bromine atom . This high-purity material is supplied with a typical assay of 95% and is intended for research and development purposes only . It is strictly for laboratory use and is not approved for use in humans, in veterinary medicine, or as a diagnostic agent. Researchers value this compound as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Its structure makes it a valuable intermediate for exploring structure-activity relationships and developing novel pharmacologically active compounds. For specific storage and handling information, please consult the safety data sheet (MSDS) .

Properties

IUPAC Name

N-[[4-(4-bromophenoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-13-3-9-16(10-4-13)19-15-7-1-12(2-8-15)11-18-14-5-6-14/h1-4,7-10,14,18H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPMZVFPKONPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-bromophenol with benzyl bromide to form 4-(4-bromophenoxy)benzyl bromide. This intermediate is then reacted with cyclopropanamine under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituents

The target compound’s cyclopropanamine core is shared with several analogs, but substituent variations significantly influence properties:

N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9) Formula: C₁₁H₁₃BrFN Molecular Weight: 258.13 g/mol Substituents: A bromo-fluorophenethyl chain instead of a bromophenoxy-benzyl group. Key Difference: The absence of an ether linkage and presence of a fluorine atom may alter electronic properties and bioavailability .

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 1152879-32-7)

  • Formula : C₁₀H₁₆N₃
  • Molecular Weight : 178.26 g/mol
  • Substituents : A pyrazole ring with methyl groups.
  • Key Difference : The heteroaromatic pyrazole system could enhance binding affinity in enzyme inhibition contexts compared to the target’s purely aromatic system .

tert-Butyl (S)-(4-(5-((Cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate Formula: C₂₁H₂₈F₂N₃O₂S Molecular Weight: 455.54 g/mol Substituents: A thiazine ring and difluorophenyl group. Key Difference: The thiazine ring and fluorinated phenyl group contribute to its role as a BACE1 inhibitor, highlighting the impact of fused heterocycles on biological activity .

Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* Solubility Key Substituents
Target Compound 318.21 ~3.5 Low 4-Bromophenoxy, benzyl
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine 258.13 ~2.8 Moderate Bromo-fluorophenethyl
N-[(1,5-Dimethylpyrazol-4-yl)methyl]cyclopropanamine 178.26 ~1.2 High Pyrazole, methyl
BACE1 Inhibitor () 455.54 ~4.0 Low Thiazine, difluorophenyl

*Estimated based on substituent hydrophobicity.

Biological Activity

N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrNOC_{16}H_{16}BrNO, with a molecular weight of approximately 318.208 g/mol. The compound features a cyclopropanamine moiety linked to a bromophenoxy phenyl group, which contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromophenoxy group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins, potentially modulating enzyme and receptor activities.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in critical biological pathways, including those related to cancer proliferation and microbial resistance. For instance, it has been studied for its potential to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, making it a candidate for cancer therapy .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug .
  • Neuroprotective Effects : Some research has suggested neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics examined the efficacy of this compound in inhibiting the growth of breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In a separate investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant bacterial strains. It demonstrated notable activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4-(4-bromophenyl)pyridinePyridine ringModerate antibacterial activity
4-(4-bromophenyl)thiazoleThiazole ringAnticancer activity
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamineCyclopropane derivativeNeuroprotective effects

This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological efficacy compared to similar compounds.

Q & A

What synthetic routes are recommended for N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine?

Level: Basic
Methodological Answer:
The compound can be synthesized via reductive amination or imine formation followed by cyclopropane ring introduction. For example:

  • Imine Intermediate Method: React 4-(4-bromophenoxy)benzaldehyde with cyclopropanamine in glacial acetic acid to form the Schiff base, followed by reduction using sodium cyanoborohydride (NaBH3CN) .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with purity confirmed by GC-FID or HPLC .
    Key References:

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance imine formation kinetics compared to non-polar solvents .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate cyclopropane ring formation .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during reduction steps, while higher temperatures (80–100°C) improve imine condensation .
    Data Analysis: Use DOE (Design of Experiments) to model interactions between variables (solvent, catalyst, temperature) and yield .
    Key References:

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and bromophenoxy aromatic signals (δ 6.8–7.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from bromine .
  • FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) .
    Key References:

How can researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:

  • 2D NMR: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • X-ray Crystallography: Resolve stereochemical ambiguities; compare experimental data with Cambridge Structural Database (CSD) entries .
  • DFT Calculations: Optimize molecular geometry using Gaussian09 and simulate NMR/IR spectra for validation .

    Key References:

What safety protocols are critical for handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Use nitrile gloves, chemical safety goggles, and fume hoods to avoid inhalation/contact .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) due to limited ecotoxicological data .
    Key References:

How can computational models predict the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina to screen against targets like monoamine oxidases (MAOs) or kinase domains, leveraging homology models from PDB .
  • QSAR Modeling: Train models on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors .
  • MD Simulations: Simulate ligand-receptor binding stability (GROMACS) over 100 ns to assess conformational dynamics .
    Key References:

How does the compound’s stability vary under different storage conditions?

Level: Advanced
Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C likely) .
  • Photodegradation: Expose to UV light (254 nm) and monitor by HPLC; use amber vials for light-sensitive storage .
  • Humidity Tests: Accelerated stability studies (40°C/75% RH) over 4 weeks to assess hydrolysis of the cyclopropane ring .
    Key References:

What challenges arise in quantifying trace impurities in this compound?

Level: Advanced
Methodological Answer:

  • LC-MS/MS: Use reverse-phase columns (C18) with ESI+ ionization to detect sub-ppm impurities (e.g., brominated byproducts) .
  • Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ, precision, and accuracy .
  • Contaminant ID: Compare impurity spectra with commercial reference standards (e.g., USP/EP pharmacopeial materials) .
    Key References:

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